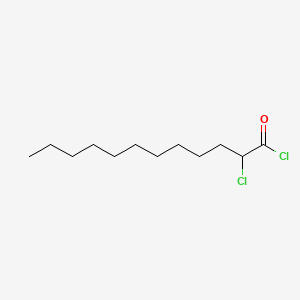
2-Chlorododecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorododecanoyl chloride is an organic compound with the molecular formula C12H22Cl2O. It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the second carbon and the carboxyl group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorododecanoyl chloride can be synthesized through the chlorination of dodecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the dodecanoic acid is treated with the chlorinating agent, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorododecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorododecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Chlorododecanoic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Chlorododecanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and surfactants with specific properties.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2-Chlorododecanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The chlorine atom at the second carbon enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorolauryl chloride
- 2-Chlorododecanoic acid
- Dodecanoyl chloride
Comparison
2-Chlorododecanoyl chloride is unique due to the presence of both a chlorine atom and an acyl chloride functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorododecanoic acid lacks the acyl chloride group, limiting its reactivity in nucleophilic substitution reactions. Similarly, dodecanoyl chloride does not have the chlorine atom, which reduces its electrophilicity and reactivity .
Propriétés
Numéro CAS |
59117-77-0 |
|---|---|
Formule moléculaire |
C12H22Cl2O |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-chlorododecanoyl chloride |
InChI |
InChI=1S/C12H22Cl2O/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3 |
Clé InChI |
KYDQZTVYWBOPGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


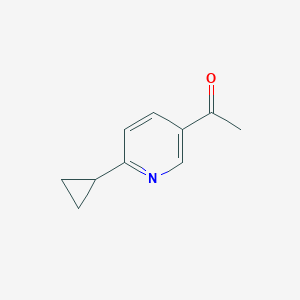

![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
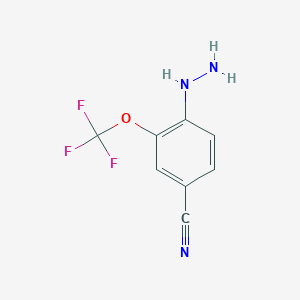
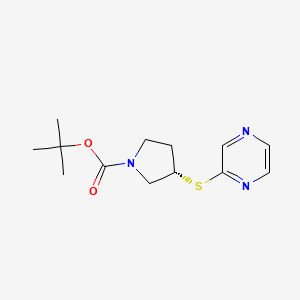
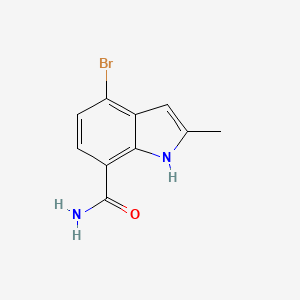
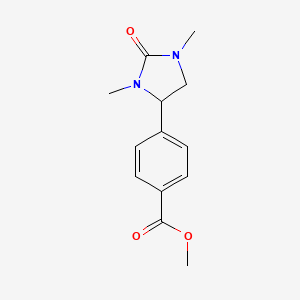
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
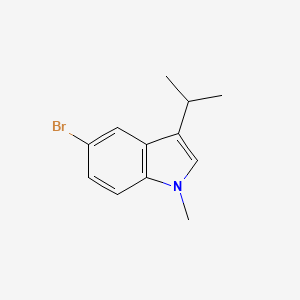

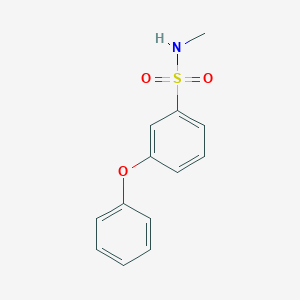
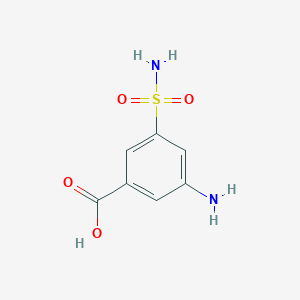
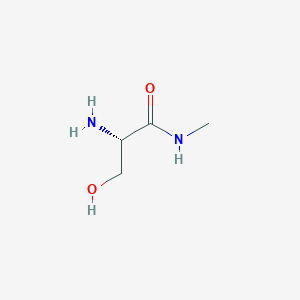
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
